3-chloro-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-CHLORO-N~2~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core, a pyrazole ring, and various functional groups including a chloro substituent and an ethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N~2~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.
Functional Group Modifications: The chloro substituent and ethoxymethyl group are introduced through halogenation and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N~2~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3-CHLORO-N~2~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-CHLORO-N~2~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide: A related compound with similar structural features.
N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-chloroacetamide: Another structurally similar compound with potential overlapping applications.
Uniqueness
3-CHLORO-N~2~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the presence of both a benzothiophene core and a pyrazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14ClN3O2S |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
3-chloro-N-[1-(ethoxymethyl)pyrazol-4-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-21-9-19-8-10(7-17-19)18-15(20)14-13(16)11-5-3-4-6-12(11)22-14/h3-8H,2,9H2,1H3,(H,18,20) |
InChI Key |
YIHHCSBXAOFMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=C(C=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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